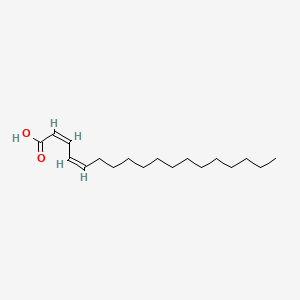

(Z,Z)-Octadecadienoic acid

Description

Contextualization within Unsaturated Fatty Acid Biochemistry

(Z,Z)-Octadecadienoic acid is a primary example of a polyunsaturated fatty acid (PUFA). bansaltrading.com Unlike saturated fatty acids, which contain no double bonds, and monounsaturated fatty acids, which have one, PUFAs possess multiple double bonds. The "omega-6" designation signifies that the first double bond is located six carbons from the methyl end of the fatty acid chain.

It is one of two essential fatty acids for humans, meaning the body cannot synthesize it and it must be obtained through diet. wikipedia.orgontosight.ai The body utilizes this compound as a precursor for the synthesis of longer-chain fatty acids, such as arachidonic acid. researchgate.netnih.gov These derivatives are central to the production of eicosanoids, a class of signaling molecules that regulate inflammation and other physiological processes. ontosight.airesearchgate.net The metabolism of this compound and its derivatives is a key area of study in understanding inflammatory pathways and immune responses. researchgate.net

Historical Trajectory of Research on this compound

The journey to understanding this compound has been a progressive one.

1844: The compound was first isolated from linseed oil by F. Sacc in the laboratory of the renowned chemist Justus von Liebig. bansaltrading.comzeroacre.com

1886: K. Peters determined that the acid contains two double bonds. bansaltrading.com

1929-1930: The essential nature of fatty acids in the diet was uncovered by George and Mildred Burr through experiments on rats. zeroacre.com Their work, published in the Journal of Biological Chemistry, demonstrated that a deficiency of certain fatty acids led to disease, and that this compound could prevent these symptoms, establishing it as an essential nutrient. nih.govzeroacre.com

1939: The precise chemical structure of this compound was elucidated by T.P. Hilditch and his colleagues. wikipedia.orgbansaltrading.com

1950: The first chemical synthesis of the molecule was achieved by R. A. Raphael and F. Sondheimer. wikipedia.orgbansaltrading.com

This historical timeline highlights the gradual but significant steps that have led to our current understanding of this vital lipid.

Fundamental Significance of this compound in Biological Systems Studies

The importance of this compound in biological systems is multifaceted and profound.

Structural Role: As a key component of phospholipids (B1166683), this compound is integral to the structure and fluidity of cellular membranes. ontosight.ai The cis configuration of its double bonds introduces kinks into the fatty acid chain, preventing tight packing and thereby maintaining membrane fluidity, which is essential for proper cellular function, including transport and signaling.

Metabolic Precursor: It serves as the parent compound for the omega-6 fatty acid family. Through a series of desaturation and elongation reactions, it is converted into other biologically important molecules. researchgate.netnih.gov For instance, the conversion to arachidonic acid is a critical step, as arachidonic acid is a substrate for the synthesis of prostaglandins, thromboxanes, and leukotrienes, which are potent mediators of inflammation, blood clotting, and immune function. researchgate.net

Signaling and Regulation: Beyond its structural and precursor roles, there is growing evidence that this compound and its metabolites, collectively known as octadecanoids, act as signaling molecules themselves. nih.gov These molecules are increasingly recognized for their involvement in a variety of biological processes, including the regulation of gene expression. researchgate.netnih.gov

Research continues to uncover the intricate ways in which this compound influences health. Studies have investigated the differential effects of its geometric isomers, such as the cis,cis versus the trans,trans forms, on metabolic processes like ketogenesis and lipid secretion in the liver. karger.comnih.gov Such research underscores the critical importance of the specific stereochemistry of this compound for its biological functions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

28984-77-2 |

|---|---|

Molecular Formula |

C18H32O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(2Z,4Z)-octadeca-2,4-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h14-17H,2-13H2,1H3,(H,19,20)/b15-14-,17-16- |

InChI Key |

ADHNUPOJJCKWRT-WHEHHYQMSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C\C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC=CC(=O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of Z,z Octadecadienoic Acid

De Novo Synthetic Routes and Precursor Utilization

The synthesis of (Z,Z)-octadecadienoic acid does not occur from fundamental small molecules in a single pathway but rather relies on the modification of a pre-existing fatty acid backbone. The initial phase involves the de novo synthesis of saturated fatty acids, primarily palmitic acid (16:0) and its elongated form, stearic acid (18:0), from acetyl-CoA. slideshare.net This process occurs in the plastids of plant cells. frontiersin.org The direct precursor for this compound is oleic acid (18:1), which is formed by the desaturation of stearic acid. wikipedia.orgnih.gov

The synthesis of the C18 backbone and its subsequent desaturation into this compound is governed by a specific set of enzymes.

Fatty Acid Synthase (FAS): This multi-enzyme complex is responsible for the de novo synthesis of the initial saturated fatty acid chain. It catalyzes a repeating four-step sequence, adding two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing palmitoyl-ACP. slideshare.net

Stearoyl-ACP Desaturase (SAD): This soluble enzyme, found in the plastid stroma, introduces the first double bond into the saturated fatty acid chain. mdpi.com It acts on stearoyl-ACP (18:0-ACP) to form oleoyl-ACP (18:1Δ⁹-ACP).

Stearoyl-CoA Desaturase (SCD): In the endoplasmic reticulum (ER), the membrane-bound SCD (also known as Δ9-desaturase) performs a similar function, converting stearoyl-CoA to oleoyl-CoA. wikipedia.org The reaction is an oxidative process that requires molecular oxygen and electrons transferred from NAD(P)H via a short electron transport chain involving cytochrome b5 reductase and cytochrome b5. wikipedia.orgyoutube.com

Δ12-Desaturase (FAD2): This is the key enzyme that converts oleic acid into this compound. researchgate.netnih.gov FAD2 is a membrane-bound enzyme located in the endoplasmic reticulum. It introduces a second double bond at the Δ12 position of oleic acid, which is typically esterified to phosphatidylcholine (PC) in the ER membrane. nih.gov This reaction also requires electrons, which are supplied by a similar electron transport system as SCD. youtube.com

The enzymes involved in this pathway exhibit high substrate specificity and stereochemical control, ensuring the correct isomer of octadecadienoic acid is produced.

SAD/SCD Specificity: Stearoyl-ACP desaturase and Stearoyl-CoA desaturase specifically recognize the 18-carbon saturated fatty acid chain and introduce a double bond between carbons 9 and 10 (the Δ9 position). mdpi.comwikipedia.org

FAD2 Specificity: The Δ12-desaturase (FAD2) is highly specific for oleic acid (18:1Δ⁹) as its substrate. nih.gov It does not act on saturated fatty acids or fatty acids of different chain lengths. This ensures the second double bond is introduced at the correct position relative to the first.

Stereochemical Control: A crucial aspect of this biosynthesis is the stereochemistry of the double bonds. Both the Δ9 and Δ12 desaturases introduce the double bonds in the cis or (Z) configuration. youtube.com This precise enzymatic control results in the formation of (Z,Z)-9,12-octadecadienoic acid, preventing the formation of other isomers.

Elongation and Desaturation Processes in this compound Formation

The formation of the final C18:2 fatty acid is a result of sequential elongation and desaturation steps that begin with the product of de novo synthesis.

While the primary product of the fatty acid synthase complex is palmitate (C16:0), the precursor for this compound is the C18 fatty acid, stearic acid. The conversion of palmitate to stearate (B1226849) is accomplished by a microsomal fatty acid elongation system. nih.gov This system involves a cycle of four enzymatic reactions that add a two-carbon unit from malonyl-CoA to the fatty acyl-CoA substrate. biorxiv.org

The key enzyme in this process is the fatty acid elongase (ELOVL), which catalyzes the initial condensation reaction. nih.gov This chain extension is critical to produce the necessary C18 backbone before desaturation can occur. youtube.com

The defining characteristics of this compound—its two double bonds at specific positions—are introduced by desaturase enzymes. This process occurs in two main, sequential steps after the C18 backbone is formed.

First Desaturation (Δ9): Stearic acid (18:0) is converted to oleic acid (18:1) by a Δ9-desaturase (SAD in the plastid or SCD in the ER). This enzyme removes two hydrogen atoms to create a cis-double bond between the 9th and 10th carbon atoms from the carboxyl end. frontiersin.orgnih.gov

Second Desaturation (Δ12): Oleic acid (18:1) is then used as a substrate by a Δ12-desaturase. In plants, this activity is primarily carried out by the FAD2 enzyme in the endoplasmic reticulum and the FAD6 enzyme in the plastids. frontiersin.orgnih.gov This enzyme introduces a second cis-double bond between the 12th and 13th carbons, yielding (Z,Z)-9,12-octadecadienoic acid. researchgate.net

The precise location of action for each desaturase is what determines the final positional isomerism of the double bonds. The coordinated action of a Δ9-desaturase followed by a Δ12-desaturase is essential for the synthesis of this compound.

| Enzyme | Abbreviation | Location (in Plants) | Substrate | Product | Function |

|---|---|---|---|---|---|

| Stearoyl-ACP Desaturase | SAD | Plastid | Stearoyl-ACP (18:0) | Oleoyl-ACP (18:1) | First desaturation (Δ9) |

| Stearoyl-CoA Desaturase | SCD / Δ9-desaturase | Endoplasmic Reticulum | Stearoyl-CoA (18:0) | Oleoyl-CoA (18:1) | First desaturation (Δ9) |

| Fatty Acid Desaturase 2 | FAD2 / Δ12-desaturase | Endoplasmic Reticulum | Oleic acid (18:1) | This compound (18:2) | Second desaturation (Δ12) |

| Fatty Acid Desaturase 6 | FAD6 / Δ12-desaturase | Plastid | Oleic acid (18:1) | This compound (18:2) | Second desaturation (Δ12) in plastids |

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated to meet the metabolic needs of the organism and respond to environmental cues. Regulation primarily occurs at the level of the desaturase enzymes, particularly FAD2.

Transcriptional Regulation: The genes encoding desaturases are subject to developmental and tissue-specific regulation. For instance, in many oilseed plants, a specific isoform, FAD2-1, is highly expressed in developing seeds to promote the accumulation of polyunsaturated fatty acids in the storage oil. frontiersin.orgnih.gov Other isoforms may be expressed constitutively at lower levels in vegetative tissues. nih.gov

Post-Transcriptional and Post-Translational Regulation: Evidence suggests that desaturase activity can be controlled after transcription. The stability of FAD2 and FAD3 mRNA and proteins can be modulated, allowing for more rapid changes in enzyme levels in response to stimuli. nih.gov In some cases, FAD enzymes can form complexes, such as homodimers (FAD2-FAD2) or heterodimers (FAD2-FAD3), which can influence metabolic channeling, efficiently guiding the substrate through sequential desaturation steps without releasing the intermediate product. nih.govbnl.gov

Environmental Factors: Temperature is a significant regulator of desaturase gene expression. In many plants, cold temperatures lead to an upregulation of desaturase genes, including FAD2. This increases the amount of this compound and other polyunsaturated fatty acids in cell membranes, which helps to maintain membrane fluidity in cold conditions. nih.gov

Feedback Regulation: The levels of fatty acids themselves can influence the expression of the genes that produce them. For example, in some systems, linoleic acid has been shown to affect the mRNA levels of stearoyl-CoA desaturase (SCD), indicating a feedback mechanism to control the balance of saturated and unsaturated fatty acids. nih.govoup.com

| Gene Type | Primary Expression Site | Primary Function |

|---|---|---|

| FAD2-1 | Developing seeds and flower buds | Synthesis of polyunsaturated fatty acids for storage oil. frontiersin.orgnih.gov |

| FAD2-2 | Vegetative and maturing tissues (low level) | Major gene for constitutive linoleic acid synthesis. frontiersin.orgnih.gov |

Transcriptional and Translational Control Mechanisms

The expression of genes encoding fatty acid desaturases is tightly regulated to maintain cellular homeostasis and adapt to changing conditions. This control is exerted primarily at the level of gene transcription, with a growing understanding of the roles of various transcription factors.

Transcriptional Control: In mammals, the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of genes involved in fatty acid synthesis. nih.govthieme-connect.de Insulin (B600854) signaling strongly induces the expression and processing of SREBP-1c, which in turn activates the transcription of enzymes required for lipogenesis. nih.govthieme-connect.de Another key player is the Liver X Receptor (LXR), a nuclear receptor that can be activated by oxysterols. LXR activates SREBP-1c transcription, providing a mechanism for the cell to increase unsaturated fatty acid synthesis when sterol levels are high. nih.govgavinpublishers.com

In plants, the regulation is equally complex. The promoters of FAD2 genes contain various cis-regulatory elements that respond to developmental cues and environmental stress. For instance, in cotton (Gossypium hirsutum), specific abscisic acid-responsive elements (ABREs) are present in the promoters of certain FAD2 genes, implicating the hormone abscisic acid in their regulation during stress responses. frontiersin.org

Translational Control: While transcriptional control of fatty acid desaturases is well-documented, specific mechanisms of translational control are less characterized. Research has often grouped translational and post-translational regulation together under the umbrella of "post-transcriptional mechanisms." These studies primarily focus on mRNA stability and protein turnover rather than the direct regulation of mRNA translation into protein. For example, polyunsaturated fatty acids have been shown to accelerate the degradation of SREBP-1c mRNA, thereby reducing the amount of transcription factor available to activate lipogenic genes. nih.gov However, specific regulatory proteins or microRNAs that directly bind to the mRNA of FAD2 and modulate its translation efficiency remain an area of active investigation.

Table 1: Key Transcription Factors in the Regulation of this compound Biosynthesis

| Transcription Factor | Regulated Gene(s) | Organism/System | Function |

|---|---|---|---|

| SREBP-1c | Lipogenic enzymes (including desaturases) | Mammalian Liver | Master regulator of fatty acid synthesis, induced by insulin. nih.govthieme-connect.denih.gov |

| LXR | SREBP-1c | Mammalian Liver | Activated by oxysterols, induces SREBP-1c transcription. nih.govgavinpublishers.com |

| FAD2 Promoter Elements | FAD2 | Plants (e.g., Cotton) | Contain cis-regulatory elements like ABREs for stress-responsive gene expression. frontiersin.org |

Post-Translational Modification of Biosynthetic Enzymes

The activity of enzymes in the this compound biosynthetic pathway is further fine-tuned by post-translational modifications (PTMs). These modifications can alter enzyme stability, catalytic activity, and localization, allowing for rapid cellular responses to stimuli without the need for new gene expression.

Phosphorylation: Phosphorylation is a key PTM regulating the activity of FAD2. In soybean (Glycine max), the seed-specific FAD2-1 isoform is phosphorylated at Serine-185 during seed development. nih.gov This phosphorylation event, likely carried out by calcium-dependent protein kinases, has been shown to downregulate the enzyme's activity. nih.govfrontiersin.orgnih.gov This suggests a mechanism to control the flux of oleic acid into linoleic acid at specific developmental stages.

Ubiquitination and Protein Turnover: The stability of FAD enzymes is a critical regulatory point, particularly in response to environmental changes like temperature. Certain isoforms of soybean FAD2, such as FAD2-1A, are inherently less stable, especially at elevated temperatures. nih.gov This instability is mediated by the ubiquitin-proteasome pathway. The degradation of FAD2-1A at high temperatures can be reduced by inhibitors of the 26S proteasome, indicating that the enzyme is targeted for destruction by ubiquitination. nih.gov Similarly, the N-terminus of the related ω-3 fatty acid desaturase (FAD3) contains degradation signals that are recognized by the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, leading to its turnover via the proteasome. nih.gov This temperature-sensitive degradation provides a mechanism for plants to rapidly adjust the polyunsaturated fatty acid content of their membranes in response to thermal stress. nih.govnih.gov

Table 2: Post-Translational Modifications of FAD Enzymes

| Modification | Enzyme | Organism/System | Effect |

|---|---|---|---|

| Phosphorylation | FAD2-1 (at Ser-185) | Soybean | Downregulates enzyme activity. nih.gov |

| Ubiquitination | FAD2-1A | Soybean (expressed in yeast) | Targets the enzyme for degradation by the 26S proteasome, especially at high temperatures. nih.gov |

| Proteasomal Degradation | FAD3 | Plants | N-terminus contains signals for ER-associated degradation, regulating protein stability in response to temperature. nih.gov |

Environmental and Nutritional Modulators of Pathways in Model Systems

The biosynthesis of this compound is highly plastic, responding to a wide array of external cues. Environmental factors and the nutritional status of the cell can significantly modulate the expression and activity of the biosynthetic enzymes, ensuring the organism can adapt its lipid composition to prevailing conditions.

Environmental Modulators:

Temperature: Temperature is a potent regulator of fatty acid desaturation. In many plants and poikilothermic organisms, exposure to low temperatures leads to an upregulation of FAD2 gene expression and a subsequent increase in linoleic acid content. nih.govfrontiersin.org This is a crucial component of cold acclimation, as it increases the fluidity of cell membranes. Conversely, high temperatures can lead to a decrease in FAD2 and FAD3 protein stability, reducing the levels of polyunsaturated fatty acids. nih.govnih.gov

Light: Light can also influence FAD2 expression. In cotton, the induction of FAD2 mRNA under cold stress is modulated by the presence of light, indicating a coordinated response to multiple environmental signals. frontiersin.org

Wounding and Pathogen Attack: Physical damage or pathogen attack can trigger signaling cascades that alter fatty acid composition. This compound is a precursor to jasmonic acid, a key plant defense hormone. Consequently, FAD2 expression can be induced by wounding to bolster these defense pathways. frontiersin.org

Nutritional Modulators:

Carbohydrates: High carbohydrate intake, particularly glucose, stimulates insulin secretion in mammals. This, in turn, activates SREBP-1c, leading to increased transcription of lipogenic genes, including those for fatty acid desaturases. nih.govthieme-connect.de

Fatty Acids: The fatty acid composition of the diet provides a powerful feedback mechanism. Polyunsaturated fatty acids (PUFAs), including linoleic acid itself, can suppress hepatic lipogenesis. They achieve this by inhibiting the processing of SREBP-1c and antagonizing the activation of LXR, thereby reducing the transcription of desaturase genes. nih.gov In the yeast Saccharomyces cerevisiae, the addition of unsaturated fatty acids to the growth medium down-regulates the expression of genes involved in fatty acid synthesis, including the desaturase OLE1. mdpi.com

Table 3: Summary of Environmental and Nutritional Modulators in Model Systems

| Modulator | Model System | Effect on this compound Pathway |

|---|---|---|

| Low Temperature | Plants (e.g., Cotton, Arabidopsis) | Upregulates FAD2 gene expression; increases protein stability and enzyme activity, leading to higher linoleic acid levels. nih.govfrontiersin.org |

| High Temperature | Plants (e.g., Soybean, Arabidopsis) | Decreases stability of FAD2 and FAD3 proteins via proteasomal degradation. nih.govnih.gov |

| Light | Cotton | Modulates the cold-induced transcriptional upregulation of FAD2. frontiersin.org |

| Wounding | Plants | Can induce FAD2 expression as part of the defense response. frontiersin.org |

| High Carbohydrate Diet | Mammals (Mus musculus) | Stimulates insulin, which activates SREBP-1c and increases transcription of desaturase genes. nih.govthieme-connect.de |

| Polyunsaturated Fatty Acids (PUFAs) | Mammals (Mus musculus), Yeast (Saccharomyces cerevisiae) | Suppress SREBP-1c and LXR activity, leading to decreased transcription of desaturase genes. nih.govmdpi.com |

Metabolic Fates and Downstream Products of Z,z Octadecadienoic Acid

Pathways of (Z,Z)-Octadecadienoic Acid Catabolism

The catabolism of this compound is a critical process for energy production. The primary pathway for this is mitochondrial β-oxidation, though alternative routes exist to handle its specific chemical structure and to generate signaling molecules.

β-Oxidation and Energy Generation in Model Organisms

The breakdown of this compound for energy predominantly occurs through the β-oxidation spiral in the mitochondria. wikipedia.org This process systematically shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. wikipedia.org The acetyl-CoA then enters the citric acid cycle to generate ATP. wikipedia.org

However, the presence of two cis double bonds in this compound at the Δ⁹ and Δ¹² positions necessitates additional enzymatic steps compared to the β-oxidation of saturated fatty acids. wikipedia.org The process in model organisms like Drosophila and rats proceeds as follows:

Initial Cycles: Standard β-oxidation occurs for three cycles, yielding three molecules of acetyl-CoA and shortening the acyl-CoA chain to a 12-carbon intermediate with cis-Δ³ and cis-Δ⁶ double bonds. youtube.com

Isomerization: The cis-Δ³ bond is not a substrate for acyl-CoA dehydrogenase. An auxiliary enzyme, enoyl-CoA isomerase, converts the cis-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA, which can then re-enter the β-oxidation pathway. wikipedia.orgyoutube.com This bypasses the first dehydrogenation step of the fourth cycle, resulting in the loss of one FADH₂ molecule that would typically be produced. youtube.com

Further Oxidation and Second Double Bond: After one more cycle of β-oxidation, a 10-carbon intermediate with a cis-Δ⁴ double bond is formed. Dehydrogenation of this intermediate yields a trans-Δ², cis-Δ⁴-dienoyl-CoA. wikipedia.org

Reduction: This dienoyl-CoA intermediate is then acted upon by 2,4-dienoyl-CoA reductase, an NADPH-dependent enzyme, which reduces it to a trans-Δ³-enoyl-CoA. nih.gov

Final Isomerization: The resulting trans-Δ³-enoyl-CoA is again a substrate for enoyl-CoA isomerase, which converts it to trans-Δ²-enoyl-CoA. This molecule is a standard substrate for the remaining enzymes of the β-oxidation pathway. nih.govresearchgate.net

Completion: The rest of the fatty acid chain is then completely oxidized through standard β-oxidation, yielding a total of nine acetyl-CoA molecules. youtube.com

Studies in rats have shown that this compound is readily oxidized. nih.gov Research using fruit flies (Drosophila melanogaster) has highlighted the importance of fatty acid oxidation, the pathway linoleic acid enters, for the proper differentiation of hematopoietic progenitor cells. elifesciences.org

| Step | Intermediate | Enzyme | Outcome |

| Initial Oxidation | (Z,Z)-Octadecadienoyl-CoA | Standard β-oxidation enzymes | 3 Acetyl-CoA + Dodecadienoyl-CoA |

| First Isomerization | cis-Δ³-Enoyl-CoA | Enoyl-CoA isomerase | trans-Δ²-Enoyl-CoA |

| Reduction | trans-Δ², cis-Δ⁴-Dienoyl-CoA | 2,4-Dienoyl-CoA reductase | trans-Δ³-Enoyl-CoA |

| Second Isomerization | trans-Δ³-Enoyl-CoA | Enoyl-CoA isomerase | trans-Δ²-Enoyl-CoA |

| Final Oxidation | Remaining Acyl-CoA chain | Standard β-oxidation enzymes | 5 Acetyl-CoA |

Alternative Degradation Routes

Besides the primary β-oxidation pathway, alternative routes for the degradation of unsaturated fatty acids like this compound exist. One such alternative for handling the intermediates of β-oxidation involves a hydratase/epimerase pathway. nih.govresearchgate.net This route can manage the R-3-hydroxyacyl-CoA intermediate that is formed from the hydration of a cis-enoyl-CoA. This intermediate is then epimerized to the S-3-hydroxyacyl-CoA form, allowing it to re-enter the main β-oxidation cycle. nih.govresearchgate.net

Furthermore, this compound can be metabolized by cytochrome P450 (CYP) enzymes. These enzymes can introduce hydroxyl groups or epoxides into the fatty acid chain, creating a variety of oxidized metabolites known as octadecanoids. acs.org For example, CYP enzymes can form hydroxyoctadecadienoic acids (HODEs) and epoxyoctadecenoic acids (EpOMEs). acs.org These metabolites are often not destined for energy production but rather act as signaling molecules involved in inflammation and other physiological processes. acs.orgmdpi.com

Incorporation into Complex Lipid Species

A significant fate of this compound is its incorporation into more complex lipid structures, which are essential for energy storage, membrane structure, and signaling.

Esterification into Triacylglycerols and Lipid Droplets

This compound is readily esterified into triacylglycerols (TAGs), the primary form of energy storage in animals and plants. nih.govbasys2.ca The biosynthesis of TAGs occurs in the endoplasmic reticulum. aocs.org The pathway involves the sequential acylation of a glycerol-3-phosphate backbone. Fatty acids, including this compound, are first activated to their acyl-CoA derivatives.

Polyunsaturated fatty acids that are formed on phosphatidylcholine can be channeled into TAG synthesis. aocs.org This can occur through the action of enzymes like acyl-CoA:diacylglycerol acyltransferase, which catalyzes the final step of TAG synthesis by adding an acyl group to a diacylglycerol molecule. nih.gov The resulting TAGs, rich in this compound, are then stored in cytoplasmic lipid droplets until needed for energy.

Integration into Phospholipids (B1166683) and Glycolipids

This compound is a crucial component of cellular membranes, where it is primarily found within the structure of phospholipids and, to a lesser extent, glycolipids. The synthesis of these complex lipids is localized on the membranes of the endoplasmic reticulum. muni.cz

The incorporation into phospholipids can occur through the de novo synthesis pathway where it is added to the glycerol (B35011) backbone during the formation of molecules like phosphatidylcholine and phosphatidylethanolamine (B1630911). muni.cznih.gov Alternatively, it can be incorporated through remodeling pathways, often called the Lands cycle, where a pre-existing phospholipid has one of its fatty acids removed by a phospholipase and replaced with this compound. osti.gov

Research on rat brain membranes demonstrated the incorporation of radiolabeled this compound into various phospholipids, with the following order of preference: phosphatidylcholine > phosphatidylethanolamine > phosphatidylinositol > ethanolamine (B43304) plasmalogen > phosphatidylserine. nih.gov Similarly, studies with human erythrocyte membranes showed that this compound was incorporated more extensively than several other fatty acids and was found almost entirely in the lecithin (B1663433) (phosphatidylcholine) fraction. researchgate.net Glycolipids, which contain a carbohydrate moiety, are also essential components of cell membranes, and their lipid tails can contain this compound. frontiersin.org

| Complex Lipid | Primary Function | Site of Synthesis |

| Triacylglycerol | Energy storage | Endoplasmic Reticulum |

| Phospholipid | Membrane structure, signaling | Endoplasmic Reticulum |

| Glycolipid | Membrane structure, cell recognition | Endoplasmic Reticulum, Golgi Apparatus |

Remodeling of Membrane Lipid Composition by this compound

The incorporation of this compound is a key aspect of membrane lipid remodeling, a process that modifies the composition of cellular membranes to regulate their physicochemical properties. osti.govnih.gov The presence of the two cis double bonds in this compound introduces kinks into the acyl chain, which increases the fluidity of the phospholipid bilayer. nih.gov

This remodeling is crucial for maintaining cellular homeostasis and responding to environmental stresses. nih.gov For instance, altering the ratio of this compound to other fatty acids, such as stearic acid, can directly influence membrane fluidity. nih.gov Studies in sheep and rats have shown that diets rich in unsaturated fatty acids lead to an increase in the proportion of linoleic acid in mitochondrial membranes, which in turn decreases the phase transition temperature of the membrane, making it more fluid. nih.gov

Phosphatidylcholine often serves as a central hub in these remodeling processes. It is a major site for fatty acid desaturation and its acyl chains can be exchanged, providing a source of this compound for other lipids or for the synthesis of signaling molecules. osti.gov This dynamic remodeling ensures that membranes maintain optimal fluidity and function for membrane-bound enzymes and transport proteins. nih.govnih.gov

Biotransformation into Bioactive Metabolites

This compound, commonly known as linoleic acid, is the most abundant polyunsaturated fatty acid in the human diet and a major component of tissues. nih.govnih.gov Its biological significance extends beyond its structural role in cell membranes, as it is the primary precursor to a diverse array of bioactive oxidized metabolites, collectively known as oxylipins or, more specifically to linoleic acid, oxidized linoleic acid metabolites (OXLAMs). nih.govresearchgate.net These metabolites are generated through complex enzymatic pathways and have been mechanistically linked to a variety of physiological and pathological conditions. nih.govnih.gov The biotransformation of this compound is a critical process that converts a dietary fatty acid into potent signaling molecules.

Enzymatic Conversion Pathways

The initial and rate-limiting step in the formation of bioactive metabolites from this compound is its oxygenation, a process catalyzed by three main enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. nih.govnih.govmdpi.com Non-enzymatic autoxidation can also occur, particularly under conditions of oxidative stress. wikipedia.orgwikipedia.org

Cyclooxygenase (COX) Pathway: The COX enzymes, with two main isoforms COX-1 and COX-2, are well-known for their role in converting arachidonic acid into prostaglandins. nih.govpoliklinika-harni.hr These enzymes also metabolize this compound. The reaction involves the conversion of the fatty acid into hydroperoxy-octadecadienoic acids (HpODEs), which are then rapidly reduced to their corresponding stable hydroxy-octadecadienoic acids (HODEs). nih.govwikipedia.org Specifically, COX enzymes can produce 9-HODE and 13-HODE. wikipedia.orgnih.gov Studies suggest that COX-2 has a greater preference for linoleic acid compared to COX-1 and is responsible for the majority of these products in cells where both enzymes are present. wikipedia.org The production of these metabolites via the COX pathway can be diminished by non-steroidal anti-inflammatory drugs like acetylsalicylic acid and ibuprofen. nih.gov

Lipoxygenase (LOX) Pathway: Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. acs.orgacs.org In mammals, several LOX isoforms are involved in the metabolism of fatty acids, with 15-lipoxygenase (15-LOX) being particularly relevant for this compound. nih.govyoutube.com The primary substrate for 15-LOX-1 is linoleic acid, which it metabolizes to 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE). nih.gov Other LOX enzymes can also act on linoleic acid to produce various hydroperoxy and hydroxy derivatives. nih.gov These initial products, HpODEs, are unstable and are quickly converted to the more stable HODEs. researchgate.net

Cytochrome P450 (CYP) Pathway: Cytochrome P450 enzymes, a large superfamily of heme-containing monooxygenases, represent a third major pathway for this compound metabolism. mdpi.comwikipedia.org CYP epoxygenases catalyze the oxidation of the double bonds in linoleic acid to form epoxide products. wikipedia.org The two primary epoxides formed are the 12,13-epoxide, known as vernolic acid, and the 9,10-epoxide, known as coronaric acid. wikipedia.org These epoxides, referred to as epoxyoctadecenoic acids (EpOMEs), can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME). nih.govnih.gov Various CYP isoforms, including CYP2C9, CYP2C8, and CYP2J2, are capable of metabolizing linoleic acid. mdpi.comnih.gov

Table 1: Enzymatic Pathways for the Biotransformation of this compound

| Pathway | Key Enzymes | Primary Metabolites |

|---|---|---|

| Cyclooxygenase (COX) | COX-1, COX-2 wikipedia.org | 9-Hydroxyoctadecadienoic acid (9-HODE) nih.gov, 13-Hydroxyoctadecadienoic acid (13-HODE) nih.gov |

| Lipoxygenase (LOX) | 15-Lipoxygenase (15-LOX-1) nih.gov | 13(S)-Hydroperoxy-octadecadienoic acid (13-HpODE) wikipedia.org, 13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE) nih.gov, 9-HpODE, 9-HODE nih.gov |

| Cytochrome P450 (CYP) | CYP Epoxygenases (e.g., CYP2C9, CYP2J2) mdpi.comnih.gov | 9,10-Epoxyoctadecenoic acid (9,10-EpOME / Coronaric acid) wikipedia.orgnih.gov, 12,13-Epoxyoctadecenoic acid (12,13-EpOME / Vernolic acid) wikipedia.orgnih.gov |

Identification of Specific Metabolites and their Precursor Roles

The enzymatic conversion of this compound yields a variety of bioactive metabolites, each with distinct structures and potential biological activities. These molecules can act as signaling mediators themselves or serve as precursors for the synthesis of other compounds.

Hydroxyoctadecadienoic Acids (HODEs) and Oxo-octadecadienoic Acids (oxo-ODEs): The most studied metabolites are 9-HODE and 13-HODE. nih.gov These monohydroxy fatty acids are stable oxidation products and are found in significant amounts in atherosclerotic lesions. nih.gov They are formed from the reduction of their unstable hydroperoxide precursors, 9-HpODE and 13-HpODE. nih.govresearchgate.net The HODEs can be further oxidized enzymatically to their corresponding keto metabolites: 9-oxo-octadecadienoic acid (9-oxo-ODE) and 13-oxo-octadecadienoic acid (13-oxo-ODE). nih.govwikipedia.org The four main OXLAMs—9-HODE, 13-HODE, 9-oxo-ODE, and 13-oxo-ODE—have been implicated as a group in pathological conditions ranging from chronic pain to cardiovascular disease. nih.govnih.gov For instance, 9-HODE is a potent ligand for the G-protein coupled receptor GPR132, suggesting a role in inflammatory processes. nih.gov

Epoxyoctadecenoic Acids (EpOMEs) and Dihydroxyoctadecenoic Acids (DiHOMEs): The CYP pathway generates the epoxides 9,10-EpOME (coronaric acid) and 12,13-EpOME (vernolic acid). wikipedia.org These epoxides are precursors to the vicinal diols 9,10-DiHOME and 12,13-DiHOME, a conversion catalyzed by soluble epoxide hydrolase. nih.govnih.gov Both the EpOMEs and DiHOMEs have been studied for their roles in various biological functions and disease states. nih.gov For example, DiHOMEs have been identified as potential lipid mediators in pain perception and immune response. nih.gov

Further Metabolites: The metabolic cascade of this compound can be extensive. For instance, gut microbiota can metabolize linoleic acid into unique compounds like 10-hydroxy-cis-12-octadecenoic acid (HYA), which can be further converted to 10-oxo-cis-12-octadecenoic acid (KetoA). nih.gov In plants, the LOX pathway initiates the synthesis of the phytohormone jasmonic acid, where 13(S)-hydroperoxylinolenic acid is converted by allene (B1206475) oxide synthase and allene oxide cyclase. oup.comacs.org While jasmonic acid synthesis originates from linolenic acid, the initial enzymatic steps are analogous to linoleic acid metabolism. oup.com Additionally, complex metabolites such as trihydroxy-octadecenoic acids have been identified following enzymatic oxidation by soybean lipoxygenase and peroxidase activities. nih.gov

Table 2: Specific Metabolites of this compound and Their Precursor Roles

| Metabolite Class | Specific Metabolites | Precursor Role / Downstream Product |

|---|---|---|

| Hydroperoxides | 9-Hydroperoxy-octadecadienoic acid (9-HpODE) nih.gov, 13-Hydroperoxy-octadecadienoic acid (13-HpODE) nih.gov | Precursors to HODEs and oxo-ODEs nih.govresearchgate.net |

| Monohydroxides | 9-Hydroxyoctadecadienoic acid (9-HODE) wikipedia.org, 13-Hydroxyoctadecadienoic acid (13-HODE) wikipedia.org | Precursors to 9-oxo-ODE and 13-oxo-ODE, respectively wikipedia.org |

| Ketones | 9-Oxo-octadecadienoic acid (9-oxo-ODE) wikipedia.org, 13-Oxo-octadecadienoic acid (13-oxo-ODE) wikipedia.org | Stable end-products of the HODE oxidation pathway wikipedia.org |

| Epoxides | 9,10-Epoxyoctadecenoic acid (9,10-EpOME) wikipedia.org, 12,13-Epoxyoctadecenoic acid (12,13-EpOME) wikipedia.org | Precursors to DiHOMEs via soluble epoxide hydrolase nih.gov |

| Diols | 9,10-Dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) nih.gov, 12,13-Dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) nih.gov | Stable hydration products of EpOMEs nih.gov |

| Microbial Metabolites | 10-hydroxy-cis-12-octadecenoic acid (HYA) nih.gov | Precursor to 10-oxo-cis-12-octadecenoic acid (KetoA) nih.gov |

Cellular and Molecular Mechanisms Governed by Z,z Octadecadienoic Acid

Membrane Dynamics and Biophysical Interactions

The incorporation of (Z,Z)-Octadecadienoic acid into the phospholipids (B1166683) of cellular membranes has profound effects on the membrane's physical characteristics, which in turn influences the function of membrane-associated proteins and transport processes. nih.govnih.gov

This compound is a polyunsaturated fatty acid featuring two cis double bonds in its acyl chain. wikipedia.org These double bonds introduce "kinks" or bends into the hydrocarbon tail, which prevents the fatty acid from packing tightly with neighboring lipids in the cell membrane. wikipedia.org This disruption of orderly packing increases the space between phospholipid molecules, leading to an increase in membrane fluidity. wikipedia.orgquora.com

Research has shown that supplementation with linoleic acid results in an increased lateral mobility of lipids within the plasma membrane. nih.govuu.nl This effect is also reflected in changes to the membrane's phase behavior. An increased ratio of linoleic acid to stearic acid in mitochondrial membranes has been shown to lower the disorder-order transition temperature (Tf), the point at which the membrane transitions from a more ordered, gel-like state to a more fluid, liquid-crystalline state. nih.gov However, some studies indicate that only fatty acids with four or more double bonds significantly increase membrane fluidity, while those with fewer, like linoleic acid, may have a less pronounced effect in certain cell types. nih.gov The increased flexibility imparted by linoleic acid can also affect processes like exocytosis by altering the dynamics of the fusion pore. nih.gov

| Biophysical Property | Observed Effect of this compound | Experimental Model | Reference(s) |

|---|---|---|---|

| Lipid Lateral Mobility | Increased | Mouse neuroblastoma cells | nih.govuu.nl |

| Membrane Fluidity | Increased (by preventing tight lipid packing) | General cell membrane models | wikipedia.orgquora.com |

| Disorder-Order Transition Temperature (Tf) | Decreased | Sheep and rat mitochondrial membranes | nih.gov |

| Membrane Flexibility | Increased, affecting exocytosis dynamics | Single-cell models | nih.gov |

Changes in the lipid environment of the membrane directly impact the function of embedded and associated proteins. frontiersin.org The increased fluidity resulting from the incorporation of this compound can alter the conformation and activity of membrane-bound enzymes. For example, in mitochondrial membranes with a higher linoleic acid content and thus higher fluidity, the activation energy of the enzyme succinate (B1194679) oxidase was observed to increase, suggesting a direct influence on the enzyme's active site conformation. nih.gov

This compound can also modulate the trafficking and localization of membrane proteins. In gastric epithelial cells, linoleic acid has been shown to increase the amount of the gap junction protein Connexin43 at the cell surface. nih.gov This effect is not merely a passive result of altered membrane fluidity but is an active process mediated by specific signaling pathways initiated by the fatty acid. nih.gov

The fluidity and composition of the lipid bilayer are key determinants of its permeability to ions and small molecules. aip.org this compound has been demonstrated to alter membrane permeability through several mechanisms. In gastric epithelial cells, the linoleic acid-induced increase in Connexin43 at the cell surface leads to greater activity of Connexin hemichannels, thereby increasing the permeability of the plasma membrane. nih.gov

Studies in mouse neuroblastoma cells have revealed more specific effects on ion transport. Short-term supplementation with linoleic acid led to a transient increase in the membrane's permeability ratio of sodium to potassium (PNa/PK). nih.gov This change was attributed to both an increase in sodium (Na+) permeability and a simultaneous decrease in potassium (K+) permeability. nih.gov These alterations in cation transport were associated with a marked depolarization of the cell membrane potential. nih.gov

| Parameter | Observed Effect | Mechanism | Cell Type | Reference(s) |

|---|---|---|---|---|

| Plasma Membrane Permeability | Increased | Increased activity of Connexin43 hemichannels | Gastric epithelial cells | nih.gov |

| Sodium (Na+) Permeability | Increased | Direct effect on cation transport properties | Mouse neuroblastoma cells | nih.gov |

| Potassium (K+) Permeability | Decreased | Direct effect on cation transport properties | Mouse neuroblastoma cells | nih.gov |

| Membrane Potential | Depolarization | Result of altered Na+ and K+ permeability | Mouse neuroblastoma cells | nih.gov |

Enzymatic Modulation and Protein Interactions

This compound and its metabolites can directly influence cellular function by modulating the activity of enzymes and participating in specific protein interactions. This can occur through various mechanisms, including serving as a substrate that influences enzyme kinetics or acting as an allosteric regulator.

Allosteric regulation is a fundamental biological mechanism where a molecule (an allosteric modulator) binds to an enzyme at a site other than the active site, known as the allosteric site. wikipedia.org This binding event induces a conformational change in the enzyme, which in turn alters the shape of the active site and modifies the enzyme's activity, either enhancing it (allosteric activation) or diminishing it (allosteric inhibition). wikipedia.org

The kinetics of enzymes that metabolize this compound, such as lipoxygenases, suggest complex regulatory behaviors that may involve allosteric mechanisms. For example, studies on 5-lipoxygenase from Solanum tuberosum revealed that the enzyme exhibits pronounced cooperativity in the oxidation of linoleic acid, a hallmark of allosteric enzymes. nih.gov The kinetic data fit the Hill equation with a high Hill coefficient (h = 3.7), indicating that the binding of one substrate molecule significantly increases the enzyme's affinity for subsequent substrate molecules. nih.gov The study proposed the existence of a special noncatalytic binding center capable of binding several molecules of the substrate, which could serve as an anchoring site that facilitates the enzyme's action on lipid aggregates. nih.gov This type of regulation, where the substrate itself influences activity by binding to a secondary site, is a form of allosteric modulation.

Similarly, kinetic analyses of soybean lipoxygenase action on linoleic acid have been described by a scheme involving two binding sites, compulsory product activation, and competitive inhibition by both the substrate and the product. nih.govresearchgate.net The phenomenon of product activation, where the product of the reaction (a hydroperoxide of linoleic acid) must be present for the enzyme to be active, points towards an allosteric mechanism where the product binds to a regulatory site to switch the enzyme "on". nih.govresearchgate.net These complex kinetic behaviors—cooperativity, substrate inhibition, and product activation—are characteristic of enzymes subject to allosteric control, indicating that this compound and its derivatives can act as allosteric modulators of their own metabolic enzymes.

Direct Protein-Ligand Binding and Conformational Changes

This compound, also known as linoleic acid, directly interacts with several intracellular proteins, acting as a signaling molecule and a regulator of protein function. This binding is a critical mechanism through which the fatty acid exerts its biological effects. Two major classes of proteins that bind to this compound are the Fatty Acid-Binding Proteins (FABPs) and the Peroxisome Proliferator-Activated Receptors (PPARs).

Fatty Acid-Binding Proteins (FABPs): FABPs are a family of small, intracellular proteins that act as chaperones for fatty acids and other lipophilic molecules, facilitating their transport within the aqueous environment of the cytoplasm. nih.govwikipedia.org The binding of this compound to FABPs is a key step in its intracellular trafficking, delivering it to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. wikipedia.org For instance, FABP7 has been shown to modulate the effects of linoleic acid in certain cancer cells. nih.gov The binding affinity of different FABPs for various fatty acids can differ, suggesting a level of specificity in their function. nih.gov While the binding itself is crucial for transport, research also suggests that the interaction with FABPs can influence the subsequent metabolic fate of the fatty acid. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in lipid and carbohydrate metabolism. pnas.orgmdpi.com this compound can function as a direct ligand for both PPARα and PPARγ at physiological concentrations. pnas.org Upon binding, the receptor undergoes a conformational change, which allows it to recruit co-activator proteins and initiate the transcription of target genes. mdpi.com This mechanism provides a direct link between dietary fatty acids and the regulation of metabolic homeostasis. pnas.org Studies have shown that both this compound and its metabolites can enhance the binding of PPAR-RXR heterodimers to peroxisome proliferator response elements (PPREs) on target genes. researchgate.net

The interaction between this compound and these proteins is a dynamic process that is essential for its proper cellular function. The conformational changes induced upon binding are a fundamental aspect of the signaling pathways that this fatty acid governs.

| Protein Target | Function | Effect of this compound Binding |

| Fatty Acid-Binding Proteins (FABPs) | Intracellular transport of fatty acids. nih.govwikipedia.org | Facilitates transport to various organelles. wikipedia.org Modulates metabolic fate. nih.gov |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Transcription factors regulating lipid metabolism. pnas.orgmdpi.com | Induces conformational change, leading to gene transcription. pnas.orgmdpi.com |

Intracellular Localization and Organelle Function

Lipid droplets are dynamic organelles responsible for the storage of neutral lipids. frontiersin.orguci.edu The biogenesis of lipid droplets is a protective mechanism to sequester excess or potentially toxic free fatty acids, thereby preventing cellular stress. nih.gov this compound, as a major dietary fatty acid, is a key substrate for the synthesis of triacylglycerols, the primary component of lipid droplets. The formation of lipid droplets is initiated at the endoplasmic reticulum (ER), where an accumulation of neutral lipids, including those derived from this compound, leads to the budding of a nascent lipid droplet into the cytoplasm. frontiersin.org This process is essential for maintaining lipid homeostasis and protecting the cell from lipotoxicity. nih.gov

The transport of this compound across the plasma membrane and its subsequent distribution to various subcellular compartments is a complex process mediated by specific proteins. maastrichtuniversity.nl While passive diffusion can occur, protein-mediated transport is now recognized as the primary mechanism. maastrichtuniversity.nlnih.gov Once inside the cell, FABPs bind to this compound and facilitate its movement to different organelles. wikipedia.org This targeted transport ensures that the fatty acid is delivered to sites of metabolism, such as mitochondria for β-oxidation, or to the endoplasmic reticulum for incorporation into complex lipids and for signaling purposes. wikipedia.org The efficient transfer of lipids between organelles is often facilitated by membrane contact sites, where donor and acceptor membranes are in close proximity. frontiersin.org

The fatty acid composition of organelle membranes is a critical determinant of their physical properties and biological functions. nih.gov this compound, being an unsaturated fatty acid with two double bonds, plays a significant role in maintaining the fluidity of cellular membranes. wikipedia.org

Endoplasmic Reticulum (ER): The incorporation of this compound into the phospholipids of the ER membrane influences its fluidity. nih.gov Changes in membrane fluidity can, in turn, affect the activity of membrane-bound enzymes. nih.gov The balance between saturated and unsaturated fatty acids in the ER membrane is crucial, as an imbalance can lead to ER stress. pnas.org

Mitochondria: In mitochondria, this compound is a key component of the unique phospholipid cardiolipin (B10847521), which is primarily found in the inner mitochondrial membrane. nih.govmdpi.com Cardiolipin is essential for the proper structure and function of the respiratory chain complexes involved in oxidative phosphorylation. nih.govmdpi.com The enrichment of cardiolipin with this compound can influence mitochondrial bioenergetics. nih.gov Furthermore, this compound can impact mitochondrial membrane potential and biogenesis. nih.govtandfonline.com However, excessive levels of this fatty acid can also lead to mitochondrial dysfunction, including altered calcium homeostasis and the generation of reactive oxygen species. mercola.complos.org

| Organelle | Role of this compound | Key Findings |

| Lipid Droplets | Substrate for triacylglycerol synthesis and storage. frontiersin.orgnih.gov | Sequesters excess fatty acids, preventing lipotoxicity. nih.gov |

| Endoplasmic Reticulum (ER) | Influences membrane fluidity and enzyme activity. nih.govpnas.org | An imbalance with saturated fatty acids can induce ER stress. pnas.org |

| Mitochondria | Component of cardiolipin, essential for respiratory chain function. nih.govmdpi.com | Affects membrane potential, biogenesis, and calcium homeostasis. nih.govtandfonline.complos.org |

Biological Roles of Z,z Octadecadienoic Acid in Model Systems and in Vitro Studies

Effects on Cellular Proliferation and Apoptosis in Culture Models

The influence of (Z,Z)-octadecadienoic acid on cell proliferation and apoptosis—programmed cell death—is complex and highly dependent on the cell type and experimental context. In vitro studies using various cell lines have yielded diverse, and sometimes contrasting, results.

In certain cancer models, this compound has been shown to promote cell growth. Research on the T47D human breast cancer cell line demonstrated that linoleic acid induced a significant, dose-dependent increase in cell viability and proliferation. aacrjournals.org This was accompanied by a notable increase in the percentage of cells entering the S phase of the cell cycle, indicating stimulated DNA replication. aacrjournals.org The mechanism appears to involve the activation of the mTORC1 signaling pathway, a central regulator of cell growth, particularly in triple-negative breast cancer models. williamscancerinstitute.comrutgers.edu This activation is mediated by the fatty acid-binding protein FABP5, which chaperones linoleic acid to the mTORC1 complex. williamscancerinstitute.comrutgers.edu

Conversely, in other contexts, this compound and its derivatives can induce apoptosis. In rat hepatoma H4IIE liver cells, linoleic acid was found to induce significantly more apoptosis than the saturated fatty acid, palmitic acid. nih.gov This apoptotic pathway was shown to be dependent on calcium flux and the release of cytochrome C from the mitochondria. nih.gov In studies on glioma cells, octadecadienoic acid was reported to significantly inhibit proliferation and promote apoptosis by up-regulating the expression of pro-apoptotic proteins like P21 and caspase-9. nih.gov It's important to note that the role of omega-6 fatty acids like linoleic acid in apoptosis can be controversial, with some studies suggesting pro-apoptotic effects while others indicate inhibition. nih.gov

The table below summarizes key findings on the effects of this compound on cellular proliferation and apoptosis in different culture models.

| Cell Line | Model System | Effect | Research Finding |

| T47D | Human Breast Cancer | Pro-proliferative | Increased cell number by ~35% and shifted cells into S phase. aacrjournals.org |

| MDA-MB-231 | Human Breast Cancer | Anti-proliferative (CLA isomer) | Conjugated linoleic acid (CLA) inhibited proliferation via mitochondrial and ERK/MAPK pathways. mdpi.com |

| H4IIE | Rat Hepatoma | Pro-apoptotic | Induced greater apoptosis than palmitic acid, involving calcium flux and cytochrome C release. nih.gov |

| Glioma Cells | Cancer Model | Anti-proliferative, Pro-apoptotic | Inhibited proliferation and promoted apoptosis through regulation of P21, caspase-9, and P53. nih.gov |

| Prostate Cancer Cells | Cancer Model | Anti-proliferative (CLA isomer) | Conjugated linoleic acid reduced cell proliferation and viability. iiarjournals.org |

Impact on Cellular Differentiation and Development in Developmental Models

This compound is a key player in cellular differentiation, the process by which a cell changes from one type to a more specialized one. Its impact is particularly evident in the context of adipogenesis, the formation of fat cells.

Research using the 3T3-L1 preadipocyte cell line, a standard model for studying adipocyte differentiation, has shown that specific isomers of linoleic acid can potently inhibit this process. The trans-10, cis-12 isomer of conjugated linoleic acid (CLA) was found to prevent adipocyte differentiation and reduce lipid storage. aacrjournals.org This isomer decreased the expression of key differentiation markers such as PPARγ and C/EBPα. aacrjournals.org

In contrast, the parent compound, this compound, has been identified as a lipolysis-derived factor that stimulates the proliferation of beige fat progenitor cells. nih.gov While linoleic acid supplementation alone was sufficient to increase the pool of these progenitor cells, it did not induce their final differentiation into mature beige adipocytes without an additional stimulus like cold exposure. nih.gov This suggests that linoleic acid acts to expand the population of precursor cells, thereby enhancing the capacity for white adipose tissue "browning" when conditions are appropriate. nih.gov

The following table details research findings on the impact of this compound and its isomers on cellular differentiation.

| Model System | Cell Type | Effect | Research Finding |

| 3T3-L1 Cells | Mouse Preadipocytes | Inhibition of Differentiation (by t10,c12-CLA) | Decreased expression of differentiation markers PPARγ, C/EBPα, aP2, and ADRP by 3 to 8-fold. aacrjournals.org |

| Primary CD81+ Cells | Mouse Beige Adipocyte Progenitors | Proliferation of Progenitors | Lipolysis-derived linoleic acid triggered progenitor cell proliferation, enhancing the potential for beige fat biogenesis. nih.gov |

| Human Adipocytes | Stromal Vascular Cells | Delipidation (by t10,c12-CLA) | Decreased triglyceride content and diminished expression of PPARγ and its target genes. unl.edu |

Contribution to Lipid Homeostasis and Metabolism in Experimental Organisms

In experimental organisms, this compound is integral to maintaining lipid homeostasis. As an essential fatty acid, it cannot be synthesized by mammals and must be obtained from the diet, after which it is incorporated into various lipid pools and influences systemic lipid metabolism. nih.gov

Studies in animal models have demonstrated its significant effects on circulating lipid profiles. In a meta-analysis of randomized controlled trials, dietary intake of linoleic acid was shown to significantly decrease low-density lipoprotein cholesterol (LDL-C). nih.gov In a rat model of hypercholesterolemia induced by a high-fat diet, administration of linoleic acid significantly reduced total cholesterol (TC), triglycerides (TG), and LDL levels, while increasing high-density lipoprotein (HDL) levels. mdpi.com The mechanism for lowering LDL-C may involve increased membrane fluidity, which enhances LDL receptor activity and catabolism. mdpi.com

Furthermore, the dietary ratio of this compound to α-linolenic acid (ALA), an omega-3 fatty acid, is critical. In obese mice, a diet with a low linoleic acid to ALA ratio was shown to reduce body weight and improve liver function, suggesting that the balance between omega-6 and omega-3 fatty acids is crucial for metabolic health. mdpi.com Dietary linoleic acid also directly influences the fatty acid composition of tissues; for example, a high intake leads to a significant increase in its concentration in liver phospholipids (B1166683). mdpi.com

Key findings on the role of this compound in lipid homeostasis are summarized in the table below.

| Experimental Organism | Study Type | Effect | Research Finding |

| Rats | High-Fat Diet Model | Improved Lipid Profile | Significantly reduced serum TC, TG, and LDL, and increased HDL levels. mdpi.com |

| Mice | High-Fat Diet Model | Weight and Liver Function | A low LA/ALA ratio reduced high-fat diet-induced obesity and improved liver function. mdpi.com |

| Dairy Cows | In Vitro Liver Slices | Gene Expression | Decreased the expression of lipogenic genes such as acetyl-CoA carboxylase α and fatty acid synthase. cambridge.org |

Role in Membrane Integrity and Function in Specific Cell Lines

This compound is a fundamental structural component of cell membranes, where it is esterified into phospholipids. nih.gov Its unique structure, featuring two cis double bonds, introduces significant kinks into the fatty acid chain. wikipedia.org This prevents tight packing of phospholipids, thereby increasing the fluidity of the cell membrane. nih.govwikipedia.org

This property is crucial for numerous cellular functions. Membrane fluidity affects the diffusion and rotation of membrane proteins and other molecules, influencing processes like cell signaling and transport. wikipedia.org The incorporation of polyunsaturated fatty acids like linoleic acid is a key mechanism by which cells can regulate the physical properties of their membranes, a process known as homeoviscous adaptation. lipotype.com

However, studies on isomers of linoleic acid have shown different effects. In obese Zucker rats, dietary supplementation with conjugated linoleic acid (CLA) was found to reduce the permeability and fluidity of plasma membranes isolated from visceral adipose tissue. nih.gov This highlights that the specific geometry of the double bonds is a critical determinant of the fatty acid's effect on membrane biophysics.

The table below outlines the role of this compound and its isomers in membrane function.

| System | Focus | Effect | Research Finding |

| General Cell Membranes | Membrane Fluidity | Increases Fluidity | The cis double bonds create kinks, preventing tight packing of phospholipids and increasing membrane fluidity. nih.govwikipedia.orgwikipedia.org |

| Adipose Plasma Membranes | Membrane Permeability & Fluidity (CLA) | Decreases Fluidity (CLA isomer) | Dietary conjugated linoleic acid reduced both fluidity and permeability to water and glycerol (B35011) in obese Zucker rats. nih.gov |

| Mammalian Cells | Homeoviscous Adaptation | Lipidome Remodeling | Cells can counteract disturbances from external fatty acids by modifying their overall lipid profiles to maintain membrane properties. lipotype.com |

Influence on Metabolic Processes in Animal Models

Beyond its direct role in lipid metabolism, this compound and its metabolites influence a range of systemic metabolic processes in animal models, including glucose homeostasis and energy balance.

Higher blood levels of linoleic acid have been associated with a lower risk of incident type-2 diabetes in prospective studies. researchgate.net Some of its metabolites, known as octadecanoids, have been shown to act as signaling molecules that regulate metabolism. For instance, the linoleic acid-derived metabolite 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) acts as a lipokine that promotes insulin (B600854) sensitivity and glucose tolerance. nih.gov In animal models, injections of 12,13-DiHOME activated brown adipose tissue fuel uptake and enhanced cold tolerance, leading to a decrease in serum triglycerides. nih.gov

The balance with other essential fatty acids is again critical. Studies in obese mice have shown that diets with a low ratio of linoleic acid to α-linolenic acid can improve fat metabolism by regulating fatty acid oxidation and synthesis pathways, ultimately reducing obesity induced by a high-fat diet. mdpi.com Conversely, diets rich in linoleic acid without a corresponding balance of omega-3 fatty acids have been linked to the promotion of certain pathologies in some models. williamscancerinstitute.com

The influence of this compound on metabolic processes in animal models is summarized below.

| Animal Model | Metabolic Process | Effect | Research Finding |

| Mice | Brown Adipose Tissue Activity | Activation (via metabolite) | The metabolite 12,13-DiHOME stimulated brown adipose tissue, improved glucose tolerance, and enhanced cold tolerance. nih.gov |

| Obese Mice | Obesity and Fat Metabolism | Reduction of Obesity | A low dietary LA/ALA ratio reduced body weight and improved fat metabolism by regulating oxidation and synthesis pathways. mdpi.com |

| Rats | Lipid Profile | Improvement | Linoleic acid administration reduced cholesterol and triglyceride levels in hypercholesterolemic rats. mdpi.com |

Stereoisomeric Differences in Biological Activity within Model Systems

The term "octadecadienoic acid" encompasses various stereoisomers, which have the same chemical formula but different spatial arrangements of their double bonds. These structural differences lead to profoundly different biological activities. The most studied isomers in comparison to this compound (linoleic acid) are the conjugated linoleic acids (CLAs).

CLAs are a group of positional and geometric isomers of linoleic acid characterized by having conjugated double bonds (not separated by a methylene (B1212753) group). nih.gov The two most researched CLA isomers are cis-9, trans-11 (c9,t11) and trans-10, cis-12 (t10,c12), and they exhibit distinct biological effects.

Anti-adipogenic Effects : The t10,c12-CLA isomer is primarily responsible for the body fat-reducing effects attributed to CLA. nih.gov It inhibits adipocyte differentiation and reduces lipid storage in both cell culture and animal models. aacrjournals.orgunl.edu

Anti-carcinogenic Effects : The c9,t11-CLA isomer is mainly credited with the anti-carcinogenic effects observed in various cancer models. nih.gov In contrast, high dietary intake of the parent linoleic acid has been shown to potentially promote the growth of certain tumors. williamscancerinstitute.com

Metabolic Effects : Both major CLA isomers have been implicated in inducing insulin resistance in some human studies, an effect not typically associated with the parent linoleic acid. nih.gov

Further complexity arises from oxidized derivatives of linoleic acid, such as hydroxyoctadecadienoic acids (HODEs). These also exist as numerous stereo- and regio-isomers. Different HODE isomers have been shown to possess varying abilities to act as agonists for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key nuclear receptor that regulates adipocyte differentiation and glucose homeostasis. nih.govportlandpress.com This indicates that even subtle changes in molecular structure can significantly alter biological function.

A comparison of the biological activities of this compound and its key isomers is presented in the table.

| Compound | Isomer Type | Primary Biological Activity in Model Systems |

| This compound (Linoleic Acid) | cis, cis non-conjugated | Essential fatty acid; increases membrane fluidity; precursor to arachidonic acid; can be pro-proliferative in some cancer models. aacrjournals.orgnih.gov |

| cis-9, trans-11 CLA | cis, trans conjugated | Primarily associated with anti-carcinogenic effects. nih.gov |

| trans-10, cis-12 CLA | trans, cis conjugated | Primarily reduces body fat by inhibiting adipocyte differentiation and lipid storage. aacrjournals.orgnih.gov |

| Hydroxyoctadecadienoic Acids (HODEs) | Oxidized derivatives (various isomers) | Act as signaling molecules; different isomers show varied agonist activity for nuclear receptors like PPARγ. nih.gov |

Advanced Analytical Methodologies for Z,z Octadecadienoic Acid Research

Chromatographic Separations for Isomer Resolution and Quantification

Chromatographic techniques are fundamental for isolating (Z,Z)-octadecadienoic acid from complex biological matrices and for separating its various isomers. The choice of method depends on the specific research question, ranging from broad profiling to the targeted analysis of specific stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the qualitative and quantitative analysis of fatty acids, including this compound. thepharmajournal.com This method typically involves a derivatization step, often converting the fatty acids into their more volatile methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters, to improve their chromatographic behavior. nih.govresearchgate.net

The separation in GC is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. thepharmajournal.com Following separation by GC, the eluted compounds are introduced into a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification of the compound. thepharmajournal.comnist.gov

GC-MS has been successfully employed to identify this compound in various natural sources, such as in the methanolic seed extract of Trigonella foenum-graecum L. thepharmajournal.com

Key GC-MS Parameters for this compound Analysis:

| Parameter | Typical Value/Condition |

| Derivatization Agent | Trimethylsilyl (TMS) |

| Column Type | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it an ideal technique for the targeted quantification of this compound and its metabolites, particularly its oxidation products. mdpi.com Unlike GC-MS, LC-MS often does not require derivatization, allowing for the analysis of the native fatty acid. mdpi.com

In LC-MS/MS, the separation is achieved by liquid chromatography, followed by detection using a tandem mass spectrometer. This setup allows for techniques like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, significantly enhancing the selectivity and sensitivity of the analysis. This is particularly useful for quantifying low-abundance species in complex matrices. mdpi.com For instance, a UPLC-QTOF-MS method has been developed for the comprehensive profiling of fatty acid derivatives in maca. acs.org

LC-MS/MS is advantageous for analyzing less volatile or thermally labile derivatives of this compound, such as hydroperoxides and hydroxides. nih.gov

Typical LC-MS/MS Parameters for this compound Analysis:

| Parameter | Typical Value/Condition |

| Chromatography Mode | Reversed-phase (RP) |

| Mobile Phase | Acetonitrile/water with formic acid or acetic acid |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF) |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-performance liquid chromatography (HPLC) is a crucial tool for the separation of stereoisomers of octadecadienoic acid, which often exhibit different biological activities. While standard reversed-phase HPLC can separate some diastereomers, the separation of enantiomers typically requires the use of a chiral stationary phase (CSP) or chiral derivatizing agents. nih.govresearchgate.net

Chiral phase HPLC (CP-HPLC) has been successfully used to resolve enantiomers of hydroperoxy-octadecenoic acids (HpOME), which are oxidation products of octadecenoic acids. nih.gov The separation mechanism on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

The choice of the stationary and mobile phases is critical for achieving successful stereoisomer separation. For instance, a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been used for the analysis of linoleic acid. sielc.com

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed structural information about this compound and its derivatives, complementing the data obtained from chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, including the determination of the position and geometry of double bonds in fatty acids like this compound. Both ¹H NMR and ¹³C NMR are employed to gain comprehensive structural insights. researchgate.net

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, characteristic signals are observed for the olefinic protons, the bis-allylic protons situated between the two double bonds, the allylic protons, the methylene (B1212753) protons, and the terminal methyl group. The coupling constants between adjacent protons can help to confirm the cis configuration of the double bonds.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, further confirming the structure of this compound and its derivatives. researchgate.net

Characteristic ¹H NMR Chemical Shifts for this compound:

| Proton Type | Chemical Shift (δ, ppm) |

| Olefinic protons (-CH=CH-) | ~5.3-5.4 |

| Bis-allylic protons (=CH-CH₂-CH=) | ~2.77 |

| Allylic protons (-CH₂-CH=) | ~2.04 |

| Methylene protons (-CH₂-) | ~1.2-1.4 |

| Terminal methyl protons (-CH₃) | ~0.89 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. nist.gov These methods are based on the absorption or scattering of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

The IR spectrum of this compound shows characteristic absorption bands corresponding to the different functional groups. nist.gov The C-H stretching vibrations of the cis-double bonds are typically observed around 3010 cm⁻¹. The C=C stretching vibration appears around 1655 cm⁻¹. The carboxylic acid group gives rise to a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1710 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration in the Raman spectrum is often stronger and more easily identifiable than in the IR spectrum.

Key IR Absorption Bands for this compound:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| C-H stretch (cis-alkene) | ~3010 |

| C-H stretch (alkane) | 2850-2960 |

| C=O stretch (carboxylic acid) | ~1710 |

| C=C stretch (alkene) | ~1655 |

Mass Spectrometry-Based Lipidomics Approaches

Mass spectrometry (MS) has become the cornerstone of lipid analysis due to its high sensitivity, selectivity, and ability to characterize complex lipid mixtures. creative-proteomics.commass-analytica.com In the context of this compound research, both untargeted and targeted lipidomics strategies are employed to gain comprehensive insights into its metabolism and function. mass-analytica.com

Lipidomics studies can be broadly categorized into two main approaches: untargeted and targeted analysis. Each approach serves a different research purpose and offers distinct advantages and limitations. creative-proteomics.com

Untargeted lipidomics provides a comprehensive, high-level overview of the entire lipid profile within a sample, making it an ideal platform for discovery-driven research and identifying novel biomarkers. creative-proteomics.comnih.gov This unbiased approach aims to detect and quantify as many lipid species as possible simultaneously. sciex.com A typical workflow involves lipid extraction from a biological matrix, followed by analysis using high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS). creative-proteomics.comnih.gov The resulting complex datasets are then processed using specialized software to identify features, which are then matched against lipid databases like METLIN or LIPID MAPS based on their mass-to-charge ratio (m/z) and retention times. nih.gov

Targeted lipidomics , in contrast, focuses on the precise measurement and absolute quantification of a predefined set of known lipid species, including this compound and its metabolites. nih.gov This approach offers superior selectivity, specificity, and sensitivity. creative-proteomics.comnih.gov It commonly utilizes techniques like multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers. While this method is not suited for discovering novel compounds, it is the gold standard for validating findings from untargeted studies and for hypothesis-driven research where specific pathways involving this compound are under investigation. nih.gov

| Feature | Untargeted Lipidomics | Targeted Lipidomics |

|---|---|---|

| Objective | Comprehensive profiling, biomarker discovery (hypothesis-generating) | Accurate quantification of specific lipids (hypothesis-testing) |

| Scope | Broad, aims to detect all measurable lipids | Narrow, focuses on a predefined list of lipids |

| Selectivity | Lower | Higher |

| Quantification | Relative | Absolute or Relative |

| Instrumentation | High-resolution MS (e.g., QTOF, Orbitrap) | Triple Quadrupole MS (e.g., MRM) |

| Potential for Discovery | High | Low |